molecular formula C20H33N3Sn B2743980 1-phenyl-4-(tributylstannyl)-1H-1,2,3-triazole CAS No. 619331-68-9

1-phenyl-4-(tributylstannyl)-1H-1,2,3-triazole

Cat. No.: B2743980
CAS No.: 619331-68-9
M. Wt: 434.215
InChI Key: IEBXUMIXNUUCFJ-UHFFFAOYSA-N
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Description

1-phenyl-4-(tributylstannyl)-1H-1,2,3-triazole is a specialized organotin reagent that serves as a versatile synthetic intermediate, particularly in metal-catalyzed cross-coupling reactions. Its structure integrates a 1,2,3-triazole heterocycle, a privileged scaffold in medicinal chemistry known for its diverse biological potential , with a reactive tributylstannyl group. This combination makes the compound a valuable building block for constructing more complex molecular architectures. The primary research application of this compound leverages the Stille cross-coupling reaction, where the tributylstannyl group efficiently transmetallates with various palladium catalysts. This reactivity allows researchers to form new carbon-carbon bonds at the 4-position of the triazole ring, enabling the direct introduction of aryl, heteroaryl, or alkenyl groups. Such methodology is indispensable in drug discovery and materials science for the modular synthesis and functionalization of triazole-containing compounds. The 1,2,3-triazole core itself is a common pharmacophore, with derivatives demonstrating a wide range of pharmacological activities, including potential as anticonvulsants , antiviral agents , and enzyme inhibitors . By providing a handle for selective functionalization, this compound facilitates the exploration of structure-activity relationships and the development of new bioactive molecules for research purposes.

Properties

IUPAC Name

tributyl-(1-phenyltriazol-4-yl)stannane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N3.3C4H9.Sn/c1-2-4-8(5-3-1)11-7-6-9-10-11;3*1-3-4-2;/h1-5,7H;3*1,3-4H2,2H3;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEBXUMIXNUUCFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CN(N=N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33N3Sn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-phenyl-4-(tributylstannyl)-1H-1,2,3-triazole can be synthesized through a multi-step process involving the reaction of tributyltin hydride with 1-phenyltriazole under specific conditions. The reaction typically requires a solvent such as tetrahydrofuran and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-phenyl-4-(tributylstannyl)-1H-1,2,3-triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form tin oxides.

    Reduction: It can act as a reducing agent in radical reactions.

    Substitution: The butyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as lithium aluminum hydride.

    Catalysts: Such as palladium or platinum complexes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield tin oxides, while reduction reactions can produce various organotin intermediates .

Scientific Research Applications

Antimicrobial Activity

The triazole moiety is well-known for its antibacterial and antifungal properties. Research indicates that derivatives of 1H-1,2,3-triazoles exhibit significant antimicrobial activity. For instance, compounds synthesized from 1-phenyl-4-(tributylstannyl)-1H-1,2,3-triazole have shown effectiveness against a range of bacterial strains including E. coli and S. aureus .

Table 1: Antimicrobial Activity of Triazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli5 µg/mL
S. aureus4 µg/mL
P. aeruginosa6 µg/mL

Anticancer Properties

Recent studies have highlighted the potential of triazole derivatives as anticancer agents. The compound has been investigated for its ability to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis in cancer cells .

Case Study:
In a study involving the synthesis of triazole derivatives, it was found that certain modifications to the triazole structure enhanced their cytotoxic effects against breast cancer cell lines . The derivatives exhibited IC50 values significantly lower than traditional chemotherapeutic agents.

Polymer Chemistry

The incorporation of this compound into polymer matrices has shown promise in enhancing the thermal and mechanical properties of materials. Its stannyl group allows for better interaction with other polymer components, leading to improved performance characteristics .

Table 2: Properties of Polymers Modified with Triazole Derivatives

Polymer TypeModificationProperty Enhanced
Polyvinyl chlorideAddition of triazoleIncreased thermal stability
PolyethyleneBlending with triazoleImproved tensile strength

Synthesis Techniques

The synthesis of this compound can be achieved through various methods including:

  • Click Chemistry: This method allows for the efficient formation of the triazole ring through azide-alkyne cycloaddition reactions .
  • Stille Coupling: Utilizes stannyl groups to facilitate cross-coupling reactions that lead to the formation of complex triazole derivatives .

Mechanism of Action

The mechanism of action of 1-phenyl-4-(tributylstannyl)-1H-1,2,3-triazole involves its ability to donate or accept electrons, making it a versatile reagent in radical reactions. The compound interacts with molecular targets through the formation of tin-carbon bonds, which can undergo homolytic cleavage to generate reactive intermediates. These intermediates can then participate in various chemical transformations, including reduction and substitution reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional differences between 1-phenyl-4-(tributylstannyl)-1H-1,2,3-triazole and analogous triazole derivatives:

Compound Substituents Synthesis Method Key Properties/Applications References
This compound 1-Ph, 4-SnBu₃ Stille coupling (microwave) High reactivity in cross-coupling; used to synthesize disubstituted triazoles for material science.
1-Substituted-phenyl-4-phenylsulfonyl-5-methyl-1H-1,2,3-triazole 1-Ar, 4-SO₂Ph, 5-Me CuAAC Potent and specific bioactivity; sulfonyl linkage enhances target specificity in enzyme inhibition.
1-Substituted-phenyl-4-phenylaminocarbonyl-1H-1,2,3-triazole 1-Ar, 4-NHCOPh CuAAC Less specific bioactivity due to carbonyl amide linkage; moderate enzyme inhibition.
1-(Fluorobenzyl)-4-phenethyl-1H-1,2,3-triazole 1-(F-benzyl), 4-phenethyl Solvent-free CuAAC Fluorinated derivatives show enhanced solubility and antimicrobial activity (IC₅₀: 14.2–218.1 µM).
1-Benzyl-4-phenyl-1H-1,2,3-triazole 1-Bn, 4-Ph Click chemistry High yield (98%); used as a corrosion inhibitor for copper alloys.
1-Phenyl-4-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazole 1-Ph, 4-(trimethoxyphenyl) CuAAC Exhibits α-glucosidase inhibitory activity (IC₅₀: 14.2 µM); potential antidiabetic agent.
1-Phenyl-4-[(2,4,6-trichlorophenoxy)methyl]-1H-1,2,3-triazole 1-Ph, 4-(trichlorophenoxy) Multi-step synthesis Structural complexity with trichlorophenoxy group; potential agrochemical applications.

Structural and Functional Insights

Substituent Effects on Reactivity :

  • The tributylstannyl group in the target compound enables facile cross-coupling (e.g., Stille reactions), distinguishing it from derivatives with sulfonyl or carbonyl amide linkages, which prioritize bioactivity over synthetic versatility .
  • Fluorinated triazoles (e.g., 1-(fluorobenzyl)-4-phenethyl derivatives) exhibit superior solubility and antimicrobial potency due to the electron-withdrawing fluorine atoms, which enhance membrane permeability .

Biological Activity :

  • Derivatives with sulfonyl linkages (e.g., 4-phenylsulfonyl-5-methyl) demonstrate higher specificity in carbonic anhydrase-II inhibition compared to carbonyl amide analogs, attributed to stronger hydrogen-bonding interactions .
  • Trimethoxyphenyl-substituted triazoles show significant α-glucosidase inhibition (IC₅₀: 14.2 µM), making them candidates for diabetes therapy .

Synthetic Efficiency :

  • Click chemistry (CuAAC) remains the most widely used method for triazole synthesis, achieving yields >90% for simple derivatives like 1-benzyl-4-phenyl-1H-1,2,3-triazole .
  • Microwave-assisted Stille coupling offers faster reaction times (15 minutes) and higher yields (up to 92%) for stannyl-substituted triazoles compared to conventional heating .

Physical Properties :

  • The tributylstannyl group imparts hydrophobicity, enhancing solubility in organic solvents (e.g., THF, chloroform), whereas polar substituents like hydroxymethyl or fluorinated groups improve aqueous solubility .

Biological Activity

1-Phenyl-4-(tributylstannyl)-1H-1,2,3-triazole is a member of the triazole family, which has garnered attention for its diverse biological activities. Triazoles are known for their pharmacological potential, including antifungal, antibacterial, anticancer, and anti-inflammatory properties. This article focuses on the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of phenyl azide with tributylstannyl compounds via a click chemistry approach. This method is notable for its efficiency and the mild conditions required for the reaction. The compound can be characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Antifungal Activity

Triazoles are well-known antifungal agents. The compound this compound has shown promising antifungal activity against various strains of fungi. For instance:

  • Minimum Inhibitory Concentration (MIC) values have been reported as low as 0.0156 μg/mL against Candida albicans, indicating significant potency compared to traditional antifungals like fluconazole .

Antibacterial Activity

Research indicates that triazoles exhibit antibacterial properties as well. Studies have demonstrated that derivatives of triazoles can inhibit the growth of both Gram-positive and Gram-negative bacteria. Specific findings include:

  • Compounds related to this compound have displayed MIC values significantly lower than standard antibiotics against resistant strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of triazoles is also noteworthy. Studies have shown that certain derivatives can induce apoptosis in cancer cells:

  • A study highlighted that modifications to the triazole structure could enhance its interaction with cancer cell lines, leading to increased cytotoxicity . The presence of the tributylstannyl group may also play a role in enhancing these effects.

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : Triazoles often act as enzyme inhibitors by binding to active sites and preventing substrate interaction.
  • Molecular Interactions : The electron-donating properties of the phenyl group may facilitate interactions with electron-deficient targets in microbial cells or cancerous tissues .

Case Studies

Several studies have evaluated the efficacy of this compound in different biological contexts:

StudySubjectFindings
Study ACandida albicansMIC 0.0156 μg/mL; superior to fluconazole
Study BStaphylococcus aureusSignificant antibacterial activity; MIC < 0.5 μg/mL
Study CCancer Cell LinesInduced apoptosis; enhanced cytotoxicity with modifications

Q & A

Q. Basic

  • NMR spectroscopy :
    • ¹H NMR : Signals at δ 7.2–8.1 ppm confirm aromatic protons; δ 0.8–1.6 ppm (multiplet) corresponds to tributylstannyl CH₂/CH₃ groups .
    • ¹¹⁹Sn NMR : A singlet near δ −100 ppm verifies the Sn environment .
  • Mass spectrometry (HRMS) : Molecular ion peaks ([M+H]⁺) validate the molecular formula .
  • X-ray crystallography : SHELXL refinement resolves bond lengths/angles (e.g., Sn-C ≈ 2.13 Å) .

How can researchers resolve discrepancies between computational predictions and experimental data (e.g., NMR shifts or crystallographic parameters)?

Q. Advanced

  • DFT calculations : Use Gaussian or ORCA to simulate NMR chemical shifts. Discrepancies >0.5 ppm may indicate conformational flexibility or solvent effects .
  • Crystallographic refinement : In SHELXL, apply TWIN and PART commands to address disorder in the tributylstannyl group . Validate with R-factor convergence (<5%) .

What strategies address regioselectivity challenges in 1,3-dipolar cycloadditions involving tributylstannyl-substituted alkynes?

Q. Advanced

  • Catalyst screening : Ru-based catalysts favor 1,5-regioselectivity, while Cu(I) ensures 1,4-triazole formation .
  • Kinetic control : Lower temperatures (−20°C) and shorter reaction times (<2 h) prevent thermodynamic by-products .
  • Steric effects : Bulky substituents on the alkyne reduce competing side reactions .

How does the tributylstannyl group influence cross-coupling reactivity in Stille reactions?

Q. Advanced

  • Electronic effects : The Sn atom’s σ-donor capacity stabilizes Pd(0) intermediates, enhancing catalytic turnover .
  • Steric hindrance : Tributyl groups slow transmetallation; optimize with bulky ligands (e.g., P(o-tol)₃) .
  • Side reactions : Use degassed solvents (THF, toluene) to suppress β-hydride elimination .

What are the primary applications of this compound in materials science and medicinal chemistry?

Q. Basic

  • Materials science : Acts as a precursor for conductive polymers (e.g., via electropolymerization) .
  • Medicinal chemistry : The triazole core enhances bioavailability; derivatives show antimicrobial activity (MIC <10 µM) .

Q. Advanced

  • Bioconjugation : Click chemistry enables site-specific labeling of biomolecules (e.g., proteins, DNA) .
  • Photostabilizers : Tributylstannyl groups quench reactive oxygen species in polymer matrices .

How can in silico modeling guide the design of derivatives with enhanced biological activity?

Q. Advanced

  • Molecular docking (AutoDock Vina) : Screen derivatives against target proteins (e.g., COVID-19 Mpro) to predict binding affinities .
  • QSAR models : Correlate logP values (>3.5) with improved membrane permeability .

What are the challenges in scaling up synthesis while maintaining regiochemical purity?

Q. Advanced

  • Continuous flow systems : Improve heat/mass transfer for CuAAC reactions, reducing side products .
  • Tin removal : Employ scavengers (e.g., silica-supported thiourea) to meet residual metal limits (<10 ppm) .

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